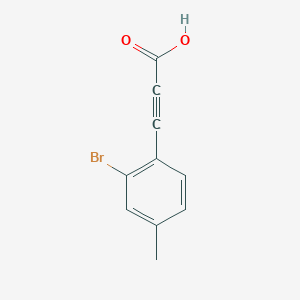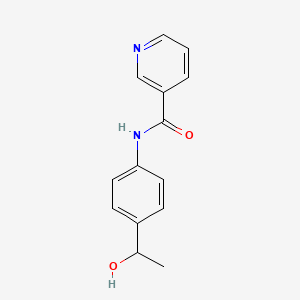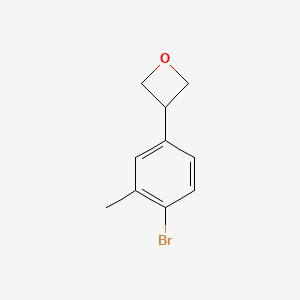
1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenethyl group attached to the pyrrole ring, along with two methyl groups and an aldehyde functional group
Métodos De Preparación
The synthesis of 1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the fluorophenethyl group and the aldehyde functional group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for certain diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorophenethyl group may interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other pyrrole derivatives and fluorophenethyl compounds. Similar compounds include:
1-(3,4-Dimethoxyphenethyl)-3-(4-fluorophenethyl)urea: Known for its anticancer activity.
4-Fluorophenethyl alcohol: Used in various chemical syntheses.
1-(4-Methylphenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Another pyrrole derivative with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H16FNO |
|---|---|
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C15H16FNO/c1-11-9-14(10-18)12(2)17(11)8-7-13-3-5-15(16)6-4-13/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
NFOQBTHLHSLWHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1CCC2=CC=C(C=C2)F)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


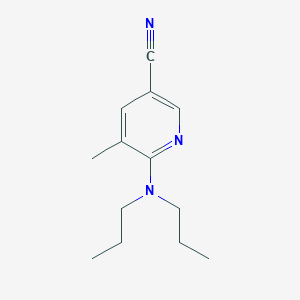
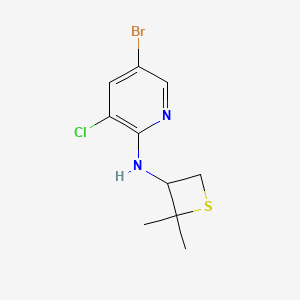
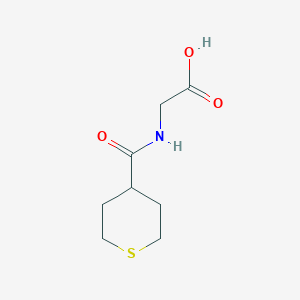
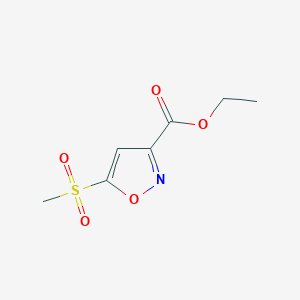
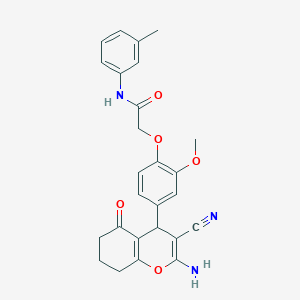
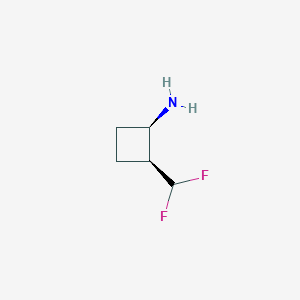
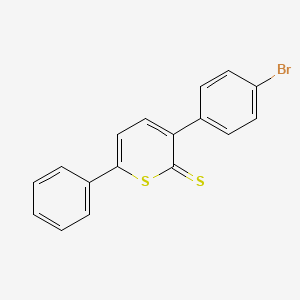
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
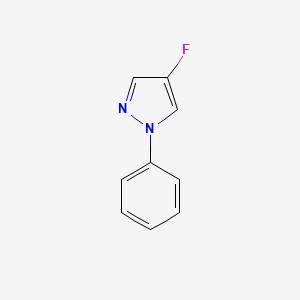
![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
